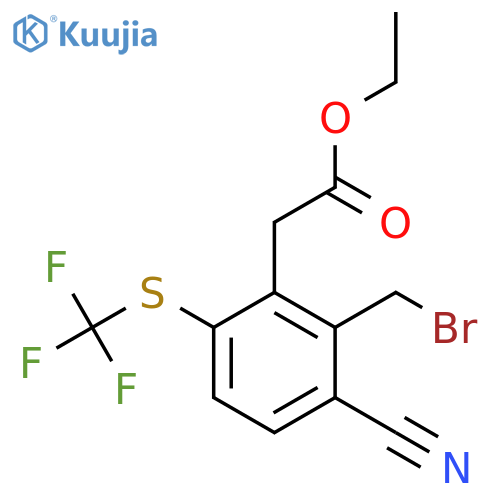

Cas no 1807223-14-8 (Ethyl 2-bromomethyl-3-cyano-6-(trifluoromethylthio)phenylacetate)

1807223-14-8 structure

商品名:Ethyl 2-bromomethyl-3-cyano-6-(trifluoromethylthio)phenylacetate

CAS番号:1807223-14-8

MF:C13H11BrF3NO2S

メガワット:382.196151971817

CID:4945457

Ethyl 2-bromomethyl-3-cyano-6-(trifluoromethylthio)phenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-bromomethyl-3-cyano-6-(trifluoromethylthio)phenylacetate

-

- インチ: 1S/C13H11BrF3NO2S/c1-2-20-12(19)5-9-10(6-14)8(7-18)3-4-11(9)21-13(15,16)17/h3-4H,2,5-6H2,1H3

- InChIKey: PEADNUNIVLVACS-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(C#N)=CC=C(C=1CC(=O)OCC)SC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 410

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 75.4

Ethyl 2-bromomethyl-3-cyano-6-(trifluoromethylthio)phenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015020674-1g |

Ethyl 2-bromomethyl-3-cyano-6-(trifluoromethylthio)phenylacetate |

1807223-14-8 | 97% | 1g |

1,504.90 USD | 2021-06-18 |

Ethyl 2-bromomethyl-3-cyano-6-(trifluoromethylthio)phenylacetate 関連文献

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

1807223-14-8 (Ethyl 2-bromomethyl-3-cyano-6-(trifluoromethylthio)phenylacetate) 関連製品

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量